1-Amino-3-benzhydryloxy-propan-2-ol
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Overview
Description
1-Amino-3-benzhydryloxy-propan-2-ol is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an amino group, a benzhydryloxy group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-benzhydryloxy-propan-2-ol can be synthesized through several methods. One common approach involves the reaction of benzhydrol with epichlorohydrin, followed by the addition of ammonia. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-benzhydryloxy-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-3-benzhydryloxy-propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-amino-3-benzhydryloxy-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
1-Aminopropan-2-ol: An amino alcohol with similar structural features but lacking the benzhydryloxy group.
3-Aminopropan-1-ol: Another amino alcohol with a different arrangement of functional groups.
Benzhydryl Compounds: A group of compounds with a benzhydryl moiety, including diphenhydramine and benztropine
Uniqueness: 1-Amino-3-benzhydryloxy-propan-2-ol is unique due to the presence of both an amino group and a benzhydryloxy group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-amino-3-benzhydryloxypropan-2-ol |
InChI |
InChI=1S/C16H19NO2/c17-11-15(18)12-19-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12,17H2 |
InChI Key |
QIMSYRCFNSZTLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(CN)O |
Origin of Product |
United States |
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